
3,6-Dimethyl-1,4-benzoxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-1,4-benzoxazin-2-one is a heterocyclic organic compound that belongs to the benzoxazinone family. These compounds are characterized by a benzene ring fused with an oxazine ring, which contains both oxygen and nitrogen atoms. The presence of methyl groups at the 3 and 6 positions of the benzoxazinone ring makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1,4-benzoxazin-2-one can be achieved through various methods. One common approach involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This reaction typically occurs in a solvent like methylisobutylketone under reflux conditions . Another method involves the use of anthranilic acid derivatives and acyl chlorides, followed by cyclization using cyclizing agents like acetic anhydride or polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound often employs one-pot synthesis techniques to streamline the process and reduce costs. For example, the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents allows for the efficient synthesis of benzoxazinone derivatives under mild conditions . This method is advantageous due to its simplicity, high yield, and minimal energy requirements.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents such as ethanol, chloroform, or dimethylformamide, and may require catalysts or specific temperature and pressure settings .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the benzoxazinone structure, enhancing its biological activity .
Scientific Research Applications
3,6-Dimethyl-1,4-benzoxazin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anti-inflammatory properties, making it a valuable tool in biological research.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-1,4-benzoxazin-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and disrupting cellular processes . Additionally, its ability to form reactive intermediates can contribute to its biological activity.
Comparison with Similar Compounds
3,6-Dimethyl-1,4-benzoxazin-2-one can be compared with other benzoxazinone derivatives, such as:
2,4-Dihydroxy-1,4-benzoxazin-3-one: Known for its role in plant defense mechanisms.
2-Methyl-3-oxo-1,4-benzoxazin-4-yl derivatives: Exhibits various biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various fields.
Properties
CAS No. |
62103-85-9 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3,6-dimethyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-6-3-4-9-8(5-6)11-7(2)10(12)13-9/h3-5H,1-2H3 |
InChI Key |
XTQXKSVXYXZZQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


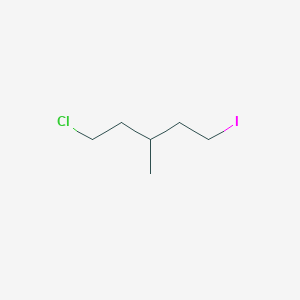
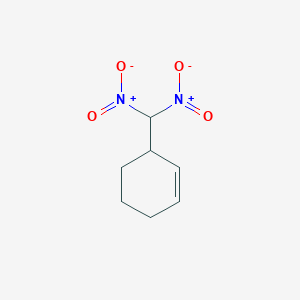
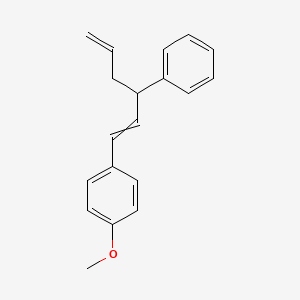
![Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl-](/img/structure/B14560948.png)
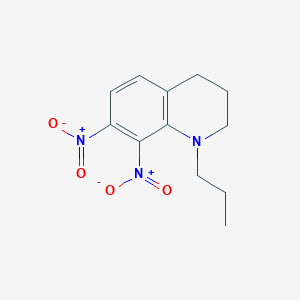
![7-Methyl-5,6,7,8,9,10-hexahydro-6,10-methanopyrido[3,2-d]azocine](/img/structure/B14560981.png)
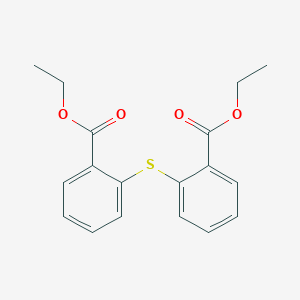

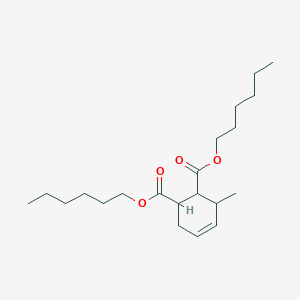

![Ethyl 2-[2-(5-chlorothiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate](/img/structure/B14561017.png)
![2-{1-[4-(Dimethylamino)butan-2-yl]-1H-inden-3-yl}ethan-1-ol](/img/structure/B14561023.png)
![2-[(Naphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14561025.png)
![Benzene, 1,3-bis[1-(4-ethoxyphenyl)-1-methylethyl]-](/img/structure/B14561032.png)
